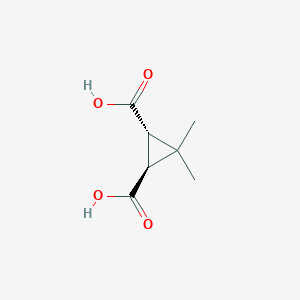
(1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a cyclopropane derivative characterized by the presence of two carboxylic acid groups at the 1 and 2 positions and two methyl groups at the 3 position. This compound is notable for its strained three-membered ring structure, which imparts unique chemical reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 3,3-dimethylcyclopropane-1,2-dione with a suitable oxidizing agent such as potassium permanganate. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (1S,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or both carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
科学研究应用
(1S,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These interactions can lead to the formation of hydrogen bonds, ionic interactions, and covalent modifications of target molecules. The strained cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological or chemical targets.
相似化合物的比较
(1R,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid: An isomer with different stereochemistry, leading to distinct chemical and physical properties.
Cyclopropane-1,2-dicarboxylic acid: A compound lacking the methyl groups, which affects its reactivity and applications.
Uniqueness: (1S,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its chemical reactivity and potential applications. The strained cyclopropane ring structure also imparts unique properties that distinguish it from other cyclopropane derivatives.
属性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC 名称 |
(1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(2)3(5(8)9)4(7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
InChI 键 |
MSPJNHHBNOLHOC-QWWZWVQMSA-N |
手性 SMILES |
CC1([C@H]([C@@H]1C(=O)O)C(=O)O)C |
规范 SMILES |
CC1(C(C1C(=O)O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B12948590.png)


![2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate](/img/structure/B12948601.png)


![(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12948628.png)
![4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12948630.png)
![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)

![N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B12948640.png)
![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12948642.png)

